molecular formula C17H14NO+ B1195865 1-(2-OXO-2-PHENYLETHYL)QUINOLIN-1-IUM

1-(2-OXO-2-PHENYLETHYL)QUINOLIN-1-IUM

Cat. No.: B1195865
M. Wt: 248.3 g/mol
InChI Key: SZWQQHOTONBGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-OXO-2-PHENYLETHYL)QUINOLIN-1-IUM is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline ring system substituted with a 2-oxo-2-phenylethyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-OXO-2-PHENYLETHYL)QUINOLIN-1-IUM typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the 2-oxo-2-phenylethyl group. One common method includes the use of a Wittig reagent in a one-pot multicomponent reaction, which facilitates the formation of the desired product with high yields and minimal by-products .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and purity. The absence of metal catalysts and the use of environmentally friendly solvents are often preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(2-OXO-2-PHENYLETHYL)QUINOLIN-1-IUM undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

1-(2-OXO-2-PHENYLETHYL)QUINOLIN-1-IUM has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-OXO-2-PHENYLETHYL)QUINOLIN-1-IUM involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system allows the compound to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

    Quinoline: A basic structure similar to 1-(2-OXO-2-PHENYLETHYL)QUINOLIN-1-IUM but without the 2-oxo-2-phenylethyl group.

    Isoquinoline: Another nitrogen-containing heterocycle with a structure similar to quinoline.

    Pyrrolo[2,1-a]isoquinoline: A fused ring system with potential biological activities.

Uniqueness: this compound is unique due to the presence of the 2-oxo-2-phenylethyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile building block in synthetic chemistry and its application in various scientific fields .

Properties

Molecular Formula

C17H14NO+

Molecular Weight

248.3 g/mol

IUPAC Name

1-phenyl-2-quinolin-1-ium-1-ylethanone

InChI

InChI=1S/C17H14NO/c19-17(15-8-2-1-3-9-15)13-18-12-6-10-14-7-4-5-11-16(14)18/h1-12H,13H2/q+1

InChI Key

SZWQQHOTONBGOP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=CC=CC=C32

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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